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Abstract
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a

pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.

Current therapeutic options are limited, highlighting the urgent need for novel anti-fibrotic

agents. Tranilast, an anti-allergic drug, has demonstrated significant anti-fibrotic properties in

various preclinical models. Its major active metabolite, 4-Demethyl Tranilast (M-1), is

emerging as a molecule of interest. This technical guide provides a comprehensive overview of

the current understanding of 4-Demethyl Tranilast's role in fibrosis, with a focus on its

mechanisms of action, relevant experimental data, and detailed protocols for future research.

While much of the existing data pertains to the parent compound, Tranilast, this guide

extrapolates and proposes methodologies for the specific investigation of its demethylated

metabolite, paving the way for further exploration of its therapeutic potential.

Introduction: The Challenge of Fibrosis and the
Promise of Tranilast and its Metabolites
Fibrosis is a complex biological process that can affect nearly every organ in the body,

including the lungs, liver, kidneys, heart, and skin.[1][2] It is the result of a dysregulated wound-

healing response to chronic injury or inflammation, leading to the overproduction and

deposition of ECM components, primarily collagen.[1] This excessive scarring disrupts normal
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tissue architecture and function, ultimately contributing to a significant burden of morbidity and

mortality worldwide.[1]

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an orally administered drug that has

been used for the treatment of allergic disorders such as asthma and keloids.[3][4] A growing

body of evidence suggests that Tranilast possesses potent anti-fibrotic properties, making it a

promising candidate for repositioning as a treatment for various fibrotic diseases.[2][5] Tranilast

is metabolized in humans, with one of its major metabolites being 4-Demethyl Tranilast.[6]

Understanding the specific contribution of this metabolite to the overall anti-fibrotic effect of the

parent drug is crucial for optimizing therapeutic strategies.

This guide will delve into the known anti-fibrotic mechanisms of Tranilast, with the underlying

hypothesis that 4-Demethyl Tranilast shares or even potentiates these activities. The primary

pathways of focus are the Transforming Growth Factor-beta (TGF-β)/SMAD signaling cascade

and the NLRP3 inflammasome, both of which are central to the pathogenesis of fibrosis.

Chemical and Physical Properties of 4-Demethyl
Tranilast

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.embopress.org/doi/10.15252/emmm.201708689
https://pmc.ncbi.nlm.nih.gov/articles/PMC7605600/
https://pubchem.ncbi.nlm.nih.gov/compound/Tranilast
https://www.embopress.org/doi/abs/10.15252/emmm.201708689
https://pubmed.ncbi.nlm.nih.gov/38861914/
https://www.benchchem.com/product/b8507220?utm_src=pdf-body
https://www.researchgate.net/figure/Metabolic-pathways-of-tranilast-in-humans_fig2_6581928
https://www.benchchem.com/product/b8507220?utm_src=pdf-body
https://www.benchchem.com/product/b8507220?utm_src=pdf-body
https://www.benchchem.com/product/b8507220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8507220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 93755-77-2 [7]

Molecular Formula C17H15NO5 [8]

Molecular Weight 313.30 g/mol [8]

Melting Point 212 °C [7]

Boiling Point 594.2±50.0 °C (Predicted) [7]

Density 1.384±0.06 g/cm3 (Predicted) [7]

pKa 3.45±0.36 (Predicted) [7]

SMILES
COC1=C(C=CC(=C1)C=CC(=

O)NC2=CC=CC=C2C(=O)O)O
[8]

InChI

InChI=1S/C17H15NO5/c1-23-

15-10-11(6-8-14(15)19)7-9-

16(20)18-13-5-3-2-4-

12(13)17(21)22/h2-

10,19H,1H3,(H,18,20)

(H,21,22)/b9-7+

[8]

Known and Hypothesized Mechanisms of Anti-
Fibrotic Action
The anti-fibrotic effects of Tranilast are believed to be mediated through two primary,

interconnected pathways: suppression of the pro-fibrotic TGF-β/SMAD signaling pathway and

direct inhibition of the NLRP3 inflammasome, a key component of the innate immune system

that drives inflammation. It is hypothesized that 4-Demethyl Tranilast exerts its effects through

similar mechanisms.

Inhibition of the TGF-β/SMAD Signaling Pathway
The TGF-β signaling pathway is a master regulator of fibrosis.[9] Upon binding of TGF-β to its

receptor, the downstream signaling molecules SMAD2 and SMAD3 are phosphorylated,
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leading to their translocation to the nucleus and the activation of pro-fibrotic gene expression,

including collagens and other ECM proteins.[9]

Tranilast has been shown to inhibit pulmonary fibrosis by suppressing the TGF-β/SMAD2

pathway.[9][10] It attenuates the phosphorylation of SMAD2, thereby blocking the downstream

cascade that leads to ECM production.[3][6][9][10][11][12]
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Caption: Inhibition of the TGF-β/SMAD signaling pathway by 4-Demethyl Tranilast.

Direct Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or

damage, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1]

[13] Chronic activation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide

range of inflammatory and fibrotic diseases.[1][13]

Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome.[1][2][13][14][15]

It physically binds to the NACHT domain of NLRP3, preventing its oligomerization and the

subsequent assembly of the inflammasome complex.[1][13][14] This action blocks the

activation of caspase-1 and the release of mature IL-1β, a potent pro-fibrotic cytokine.[1][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://scholar.ui.ac.id/en/publications/tranilast-inhibits-pulmonary-fibrosis-by-suppressing-tgf%CE%B2smad2-pa/
https://scholar.ui.ac.id/en/publications/tranilast-inhibits-pulmonary-fibrosis-by-suppressing-tgf%CE%B2smad2-pa/
https://www.dovepress.com/tranilast-inhibits-pulmonary-fibrosis-by-suppressing-tgfbetasmad2-path-peer-reviewed-fulltext-article-DDDT
https://pmc.ncbi.nlm.nih.gov/articles/PMC7605600/
https://www.researchgate.net/figure/Metabolic-pathways-of-tranilast-in-humans_fig2_6581928
https://scholar.ui.ac.id/en/publications/tranilast-inhibits-pulmonary-fibrosis-by-suppressing-tgf%CE%B2smad2-pa/
https://www.dovepress.com/tranilast-inhibits-pulmonary-fibrosis-by-suppressing-tgfbetasmad2-path-peer-reviewed-fulltext-article-DDDT
https://www.researchgate.net/publication/346469192_Tranilast_Inhibits_Pulmonary_Fibrosis_by_Suppressing_TGFbSMAD2_Pathway
https://pubmed.ncbi.nlm.nih.gov/33149556/
https://www.benchchem.com/product/b8507220?utm_src=pdf-body-img
https://www.benchchem.com/product/b8507220?utm_src=pdf-body
https://www.embopress.org/doi/10.15252/emmm.201708689
https://pubmed.ncbi.nlm.nih.gov/29531021/
https://www.embopress.org/doi/10.15252/emmm.201708689
https://pubmed.ncbi.nlm.nih.gov/29531021/
https://www.embopress.org/doi/10.15252/emmm.201708689
https://www.embopress.org/doi/abs/10.15252/emmm.201708689
https://pubmed.ncbi.nlm.nih.gov/29531021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5887903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7365842/
https://www.embopress.org/doi/10.15252/emmm.201708689
https://pubmed.ncbi.nlm.nih.gov/29531021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5887903/
https://www.embopress.org/doi/10.15252/emmm.201708689
https://pubmed.ncbi.nlm.nih.gov/29531021/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8507220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DAMPs/PAMPs Inactive NLRP3 Active NLRP3

NLRP3
Inflammasome

Oligomerization

ASC

Pro-Caspase-1

Active
Caspase-1

4-Demethyl
Tranilast

Pro-IL-1β
Cleavage

Mature IL-1β

Click to download full resolution via product page

Caption: Direct inhibition of the NLRP3 inflammasome by 4-Demethyl Tranilast.

Quantitative Data on the Anti-Fibrotic Effects of
Tranilast
The following tables summarize the quantitative data from key studies on the anti-fibrotic

effects of Tranilast. While these studies do not specifically investigate 4-Demethyl Tranilast,
they provide a strong rationale for its potential efficacy.

In Vitro Studies
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Cell Line Treatment Concentration Effect Reference

A549 (Human

Alveolar

Epithelial Cells)

TGF-β2 5 ng/mL

Induction of

fibronectin and

type IV collagen

expression

[10][11]

A549
TGF-β2 +

Tranilast
50, 100, 200 µM

Dose-dependent

suppression of

fibronectin and

type IV collagen

expression

[10][11]

A549
TGF-β2 +

Tranilast
200 µM

Significant

attenuation of

SMAD2

phosphorylation

[10][11]

A549
TGF-β2 +

Tranilast
200 µM

Significant

inhibition of cell

motility in wound

healing assay

[10][11]

Rabbit Tenon's

capsule

fibroblasts

Tranilast 300 µM
~27% decrease

in cell number
[16]

Rabbit corneal

stromal

fibroblasts

Tranilast 300 µM
~45% decrease

in cell number
[16]

Rabbit Tenon's

capsule

fibroblasts

Tranilast 300 µM

Reduction in

collagen

synthesis

[16]

Rabbit corneal

stromal

fibroblasts

Tranilast 300 µM

Reduction in

collagen

synthesis

[16]

In Vivo Studies
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Animal Model Treatment Dosage Effect Reference

Bleomycin-

induced

pulmonary

fibrosis in mice

Tranilast Not specified

Significant

attenuation of

lung fibrosis

(histological

analysis)

[10][11]

Bleomycin-

induced

pulmonary

fibrosis in mice

Tranilast Not specified

Significant

reduction in

TGF-β, collagen,

and fibronectin

levels in lung

tissue

[10][11]

Bleomycin-

induced

pulmonary

fibrosis in mice

Tranilast Not specified

Significant

reduction in

phosphorylated

SMAD2 in lung

tissue

[10][11]

Smoke

inhalation-

induced acute

respiratory

distress

syndrome and

early pulmonary

fibrosis in rats

Tranilast
100, 200, 300

mg/kg (i.p.)

Dose-dependent

reduction in

histopathological

changes

(pulmonary

hemorrhage,

edema,

inflammatory cell

infiltration)

[17]

Smoke

inhalation-

induced acute

respiratory

distress

syndrome and

early pulmonary

fibrosis in rats

Tranilast 200 mg/kg (i.p.)
Most prominent

protective effect
[17]
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Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-fibrotic effects

of 4-Demethyl Tranilast, adapted from studies on Tranilast.

In Vitro Assessment of Anti-Fibrotic Activity
Objective: To determine the effect of 4-Demethyl Tranilast on fibroblast proliferation,

migration, and ECM production in vitro.

Cell Culture:

Use primary human lung fibroblasts (or other relevant fibroblast cell lines, e.g., NIH/3T3).

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal

bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a

humidified atmosphere of 5% CO2.[18][19]

Proliferation Assay (MTS/MTT Assay):

Seed fibroblasts in 96-well plates at a density of 5 x 10^3 cells/well.

After 24 hours, starve the cells in serum-free medium for another 24 hours.

Treat the cells with varying concentrations of 4-Demethyl Tranilast (e.g., 1, 10, 50, 100, 200

µM) with or without a pro-fibrotic stimulus like TGF-β1 (5 ng/mL).

Incubate for 48-72 hours.

Add MTS or MTT reagent according to the manufacturer's instructions and measure

absorbance at the appropriate wavelength.

Wound Healing (Scratch) Assay for Cell Migration:

Grow fibroblasts to confluence in 6-well plates.

Create a "scratch" in the cell monolayer using a sterile pipette tip.

Wash with phosphate-buffered saline (PBS) to remove detached cells.
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Treat the cells with 4-Demethyl Tranilast in a low-serum medium.

Capture images of the scratch at 0, 12, and 24 hours.

Quantify the rate of wound closure.

Western Blotting for ECM Proteins and Signaling Molecules:

Treat fibroblasts with 4-Demethyl Tranilast and/or TGF-β1 as described above.

Lyse the cells and determine protein concentration using a BCA assay.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against fibronectin, collagen I, α-smooth

muscle actin (α-SMA), phosphorylated SMAD2/3, and total SMAD2/3.

Use an appropriate secondary antibody and visualize the bands using a chemiluminescence

detection system.

In Vivo Assessment in a Murine Model of Pulmonary
Fibrosis
Objective: To evaluate the therapeutic efficacy of 4-Demethyl Tranilast in a bleomycin-induced

model of pulmonary fibrosis.

Animal Model:

Use 8-10 week old C57BL/6 mice.

Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin

(1.5-3.0 U/kg).[20]

Treatment Protocol:

Randomly divide the mice into groups: Sham + Vehicle, Bleomycin + Vehicle, and Bleomycin

+ 4-Demethyl Tranilast (e.g., 50, 100, 200 mg/kg/day, administered by oral gavage).
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Begin treatment 7-10 days after bleomycin administration to model a therapeutic

intervention.

Continue treatment for 14-21 days.

Assessment of Fibrosis:

Histology: At the end of the experiment, harvest the lungs, fix in 4% paraformaldehyde, and

embed in paraffin. Stain lung sections with Masson's trichrome to visualize collagen

deposition. Score the extent of fibrosis using the Ashcroft scoring system.

Hydroxyproline Assay: Quantify the total collagen content in the lung tissue using a

hydroxyproline assay kit.

Quantitative PCR (qPCR): Extract RNA from lung tissue and perform qPCR to measure the

expression of pro-fibrotic genes such as Col1a1, Col3a1, Acta2 (α-SMA), and Tgf-β1.

Bronchoalveolar Lavage (BAL): Analyze BAL fluid for total and differential cell counts and for

the concentration of pro-inflammatory cytokines like IL-1β.

In Vitro Studies In Vivo Studies

Fibroblast Culture

Proliferation Assay Migration Assay Western Blot

Bleomycin-induced
Pulmonary Fibrosis

4-Demethyl Tranilast
Treatment

Histology Hydroxyproline Assay qPCR BAL Fluid Analysis
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Caption: Experimental workflow for assessing the anti-fibrotic activity of 4-Demethyl Tranilast.
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Future Directions and Conclusion
The evidence for the anti-fibrotic effects of Tranilast is compelling, and its mechanisms of action

through the inhibition of the TGF-β/SMAD pathway and the NLRP3 inflammasome are well-

supported. While direct evidence for the anti-fibrotic activity of its major metabolite, 4-Demethyl
Tranilast, is currently lacking, there is a strong scientific rationale to hypothesize that it

contributes significantly to the therapeutic effects of the parent drug.

Future research should focus on directly investigating the anti-fibrotic properties of 4-Demethyl
Tranilast using the in vitro and in vivo models outlined in this guide. Key research questions

include:

What is the relative potency of 4-Demethyl Tranilast compared to Tranilast in inhibiting

fibroblast activation and ECM production?

Does 4-Demethyl Tranilast exhibit a similar or enhanced ability to inhibit the TGF-β/SMAD

and NLRP3 inflammasome pathways?

What are the pharmacokinetic and pharmacodynamic profiles of 4-Demethyl Tranilast, and

how do they compare to Tranilast?

Answering these questions will be critical in determining whether 4-Demethyl Tranilast itself

could be developed as a novel anti-fibrotic therapeutic. The information and protocols provided

in this technical guide offer a solid foundation for researchers, scientists, and drug development

professionals to embark on this important area of investigation. The potential to develop a new,

effective treatment for the myriad of debilitating fibrotic diseases makes the exploration of 4-
Demethyl Tranilast a worthy and urgent endeavor.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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